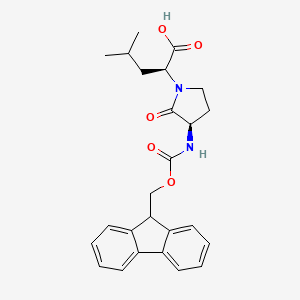
Fmoc-Freidinger's lactam
Vue d'ensemble
Description
Fmoc-Freidinger’s lactam is a laboratory chemical used for scientific research and development . It is an Fmoc-protected conformationally restricted dipeptide peptidomimetic . The analog is more active as a luteinizing hormone-releasing hormone agonist .
Synthesis Analysis
Fmoc-Freidinger’s lactam is a Fmoc-protected conformationally restricted dipeptide peptidomimetic for Gly-Val-OH . The synthesis of lactams involves reactions of amide and thioamide dianions with epibromohydrin resulting in regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones .
Molecular Structure Analysis
The molecular structure of Fmoc-Freidinger’s lactam is represented by the empirical formula C24H26N2O5 . The molecular weight is 422.47 .
Physical And Chemical Properties Analysis
Fmoc-Freidinger’s lactam is an amorphous white powder . The storage temperature is recommended to be between 0-8°C .
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-Freidinger’s lactam is widely used in peptide synthesis . It serves as an Fmoc-protected conformationally restricted dipeptide peptidomimetic for Gly-Val-OH . This compound is essential in synthesizing peptides with specific structures and functions, which are crucial in developing therapeutic agents and studying protein interactions.
Conformational Studies
The compound’s structure allows for conformational constraint in peptides. It has been used in analogs of luteinizing hormone-releasing hormone (LHRH) to enforce a bioactive conformation, leading to more active LHRH agonists . This application is significant in the field of endocrinology and hormone therapy.
Organic Field-Effect Transistors (OFETs)
Recent studies have explored the use of lactam-functionalized polymers, like Fmoc-Freidinger’s lactam, in organic field-effect transistors . These materials are promising for creating flexible, lightweight, and cost-effective electronic devices.
Organic Solar Cells (OSCs)
The compound’s derivatives have been applied in organic solar cells as part of electron-deficient building blocks . Their incorporation into the solar cell architecture can enhance the optoelectronic properties and efficiency of the solar cells.
Antibiotic Research
In the context of antibiotic research, β-lactam antibiotics, which share a similar lactam ring, have been studied for their infusion methods. While not directly related to Fmoc-Freidinger’s lactam, understanding the behavior of lactam rings in such antibiotics can inform the pharmacokinetics and pharmacodynamics of related compounds .
Safety and Hazards
Mécanisme D'action
- Its primary targets are not well-documented in the literature. However, it is often used in peptide synthesis and may serve as a tool to elucidate structure-activity relationships .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-YADHBBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



